molecular formula C15H10Cl2N2O2 B5396132 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B5396132
M. Wt: 321.2 g/mol
InChI Key: YZMXRIZABSSBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known for its diverse biological activities and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Additionally, this compound has been shown to have antimicrobial activity against a range of pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its broad range of biological activities. This compound can be used to investigate the mechanisms of inflammation, cancer, and microbial infections, making it a versatile tool for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug discovery. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce side effects. Overall, 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has significant potential for future research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a multistep process that involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 3,5-dichloro-2-methoxybenzoyl chloride in the presence of a base. The product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.

properties

IUPAC Name

2-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-20-13-11(7-10(16)8-12(13)17)15-19-18-14(21-15)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXRIZABSSBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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